molecular formula C18H25FN2O3 B14786014 Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate

Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate

Cat. No.: B14786014
M. Wt: 336.4 g/mol
InChI Key: LHGKJVDROVEYTM-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a cyclopropyl group, and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by coupling with cyclopropyl and 4-fluorophenyl groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamate derivatives and compounds with cyclopropyl and 4-fluorophenyl groups. Examples include:

Uniqueness

Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-[cyclopropyl-[(4-fluorophenyl)methyl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-12(20-17(23)24-18(2,3)4)16(22)21(15-9-10-15)11-13-5-7-14(19)8-6-13/h5-8,12,15H,9-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKJVDROVEYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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